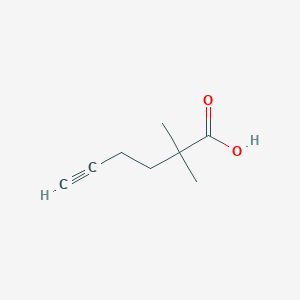

2,2-dimethylhex-5-ynoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

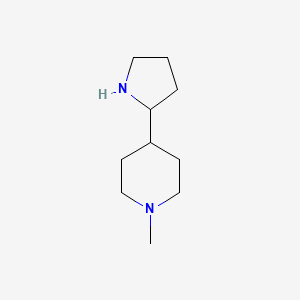

2,2-Dimethylhex-5-ynoic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .

Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, twelve hydrogen atoms, and two oxygen atoms .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 232.2±23.0 °C . The density is predicted to be 1.008±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

2,2-Dimethylhex-5-ynoic acid analogs have been investigated for their potential as enzyme inhibitors. For instance, derivatives like 4-aminohex-5-ynoic acid have shown to inhibit bacterial glutamic acid decarboxylase in a time-dependent irreversible manner. This inhibition is stereospecific, involving the abstraction of the propargylic hydrogen, leading to the formation of a reactive alkylating agent within the active site. Such compounds offer insights into designing enzyme inhibitors with specific target interactions (Jung et al., 1978).

Material Synthesis

This compound and its derivatives play a role in the synthesis of materials with potential applications in various industries. For instance, the synthesis of polyesters using bismuth carboxylates as non-toxic catalysts involves dimethyladipate or dimethylsebacate, which are related to this compound. Such research contributes to developing environmentally friendly and sustainable material synthesis methods (Kricheldorf et al., 2005).

Molecular Engineering

In the field of molecular engineering, this compound derivatives are explored for designing organic sensitizers for solar cell applications. These sensitizers, incorporating donor, electron-conducting, and anchoring groups, demonstrate high efficiency in converting photon energy to electrical energy. This research is pivotal for advancing solar energy technology and creating more efficient renewable energy sources (Kim et al., 2006).

Hydrogen Bonding Studies

Studies on 2,2-dimethylbutynoic acid with a pyridone terminus have demonstrated its ability to form intermolecularly hydrogen-bonded dimers. This property is essential for understanding molecular recognition and designing molecules with specific binding capabilities, which has implications in developing new pharmaceuticals and materials (Wash et al., 1997).

Metal-Organic Frameworks

Research on metal-organic frameworks (MOFs) has also seen the application of this compound derivatives. These frameworks, synthesized using tetrazole functionalized aromatic carboxylic acids, exhibit significant gas sorption capabilities, demonstrating their potential in gas storage, separation, and purification technologies (Zhang et al., 2010).

Eigenschaften

IUPAC Name |

2,2-dimethylhex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5-6-8(2,3)7(9)10/h1H,5-6H2,2-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBROPWZUBQDYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)

![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)

![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)